An In-depth Technical Guide to 1-Amino-4-methylpiperazine
An In-depth Technical Guide to 1-Amino-4-methylpiperazine
CAS Number: 6928-85-4
This guide provides a comprehensive overview of 1-Amino-4-methylpiperazine, a versatile chemical intermediate widely utilized in the pharmaceutical and chemical industries. This document outlines its chemical and physical properties, safety and handling guidelines, synthesis protocols, and key applications, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
1-Amino-4-methylpiperazine, also known as 4-methylpiperazin-1-amine, is a colorless to light yellow liquid.[1][2] It is a derivative of piperazine (B1678402) and possesses a distinct fishy odor.[2] Its fundamental role as a building block in organic synthesis stems from its unique structural features, containing both a primary amino group and a tertiary amine within a piperazine ring.[1][3]
Table 1: Physicochemical Properties of 1-Amino-4-methylpiperazine
| Property | Value | Reference(s) |
| CAS Number | 6928-85-4 | [1][4] |
| Molecular Formula | C5H13N3 | [1][4] |
| Molecular Weight | 115.18 g/mol | [1][4] |
| Appearance | Clear colorless to light yellow liquid | [1][2][4] |
| Boiling Point | 172-175 °C (lit.) | [4][5][6] |
| Density | 0.957 g/mL at 25 °C (lit.) | [4][5][6] |
| Refractive Index | n20/D 1.485 (lit.) | [5][6] |
| Solubility | Soluble in water | [2][5][6] |
| Flash Point | 63 °C (145.4 °F) - closed cup | [5][6] |
| Purity | ≥ 97% or ≥ 98% (GC) | [1] |
Safety and Handling
1-Amino-4-methylpiperazine is classified as a hazardous chemical and requires careful handling to ensure personnel safety.[7] It is a combustible liquid and is sensitive to air and light.[2][8]
Table 2: GHS Hazard and Precautionary Statements
| Classification | Code | Description | Reference(s) |
| Hazard Statements | H315 | Causes skin irritation | [2][5][9] |
| H319 | Causes serious eye irritation | [2][5][9] | |
| H335 | May cause respiratory irritation | [2][5][9] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray | [2][5] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [2] | |
| P302 + P352 | IF ON SKIN: Wash with plenty of water | [2] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |
Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[2] It is recommended to store the compound under an inert atmosphere.[10] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this substance.[5][6]
Experimental Protocols
The synthesis of 1-Amino-4-methylpiperazine can be achieved through various methods. A common approach involves the nitrosation of N-methylpiperazine followed by a reduction step.
General Synthesis Workflow
Caption: General synthesis workflow for 1-Amino-4-methylpiperazine.
Detailed Synthesis Protocol via Nitrosation and Reduction
This protocol is based on the reaction of N-methylpiperazine with a nitrosating agent, followed by reduction of the nitroso intermediate.
Materials:
-
N-methylpiperazine
-
Sodium nitrite (B80452)
-
Glacial acetic acid
-
Zinc powder
-
Hydrochloric acid
-
Chloroform
-
Alkali solution (e.g., NaOH)
Procedure:
-
Nitrosation: An aqueous solution of N-methylpiperazine is cooled, and a solution of sodium nitrite is added dropwise at a controlled temperature (e.g., 30 °C). The reaction is stirred for a period to ensure complete formation of 1-methyl-4-nitrosopiperazine.[11][12]
-
Reduction: Glacial acetic acid is added to the nitrosation product, and the mixture is cooled. Zinc powder is then gradually added while maintaining the temperature between 30-40 °C. The reaction is stirred for approximately 1.5 hours.[11][12]
-
Work-up and Extraction: After the reaction, the mixture is cooled and filtered. The filtrate is then added to a cooled alkali solution. The aqueous layer is extracted multiple times with chloroform.[11]
-
Purification: The combined organic extracts are distilled to remove the chloroform. The resulting crude product is then purified by vacuum distillation, collecting the fraction at the appropriate boiling point and pressure to yield pure 1-Amino-4-methylpiperazine.[11]
Applications in Synthesis
1-Amino-4-methylpiperazine is a key intermediate in the synthesis of a variety of compounds, most notably in the pharmaceutical industry.
Role as a Synthetic Intermediate
Caption: Role of 1-Amino-4-methylpiperazine in synthetic pathways.
One of its most significant applications is as a crucial intermediate in the synthesis of the antibiotic Rifampicin, which is used to treat tuberculosis and other bacterial infections.[3][4][11] The 1-amino-4-methylpiperazine moiety forms an active part of the Rifampicin structure.[3]
Furthermore, it is utilized in the synthesis of various other biologically active molecules. For instance, it reacts with aromatic aldehydes to form Schiff bases, which are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.[3] It is also used in the synthesis of pyrazolo-pyrazine and pyridine (B92270) derivatives.[4][6] Beyond pharmaceuticals, it finds application in the production of specialty chemicals, agrochemicals such as herbicides and insecticides, and as a ligand in coordination chemistry.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. 1-Amino-4-methylpiperazine | 6928-85-4 [chemicalbook.com]
- 5. 1-氨基-4-甲基哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 1-アミノ-4-メチルピペラジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. 1-Amino-4-methylpiperazine | C5H13N3 | CID 81349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. Page loading... [wap.guidechem.com]
- 12. CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine - Google Patents [patents.google.com]
